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For Researchers, Scientists, and Drug Development
Professionals
These application notes provide a comprehensive guide for utilizing SGI-7079, a selective Axl

receptor tyrosine kinase inhibitor, in cell migration assays. Detailed protocols for wound healing

and transwell migration assays are provided, along with data presentation and visualization of

the relevant signaling pathways.

Introduction to SGI-7079 and its Role in Cell
Migration
SGI-7079 is a potent and selective inhibitor of the Axl receptor tyrosine kinase.[1] Axl is a

member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases and its overexpression

is implicated in the progression and metastasis of various cancers. The binding of its ligand,

Gas6 (growth arrest-specific 6), to the extracellular domain of Axl induces receptor dimerization

and autophosphorylation, activating downstream signaling pathways that promote cell

proliferation, survival, and migration.[2] SGI-7079 competitively binds to the ATP-binding pocket

of the Axl kinase domain, effectively blocking its activity and inhibiting downstream signaling.[1]

This inhibition of Axl signaling has been shown to decrease cancer cell migration and invasion,

making SGI-7079 a valuable tool for cancer research and a potential therapeutic agent.[1][3]
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The activation of Axl by Gas6 triggers a cascade of intracellular signaling events that culminate

in enhanced cell migration. Key downstream pathways include the phosphatidylinositol 3-

kinase (PI3K)/Akt and mitogen-activated protein kinase (MAPK)/ERK pathways.[4][5] These

pathways regulate various cellular processes, including cytoskeletal rearrangement, focal

adhesion dynamics, and the expression of matrix metalloproteinases (MMPs), which are crucial

for the degradation of the extracellular matrix and subsequent cell invasion.[1] SGI-7079, by

inhibiting Axl, effectively dampens these pro-migratory signals.
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A diagram of the Axl signaling pathway in cell migration.
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Quantitative Data on SGI-7079's Effect on Cell
Migration and Proliferation
The following table summarizes the quantitative effects of SGI-7079 on various cancer cell

lines as reported in the literature. This data can be used as a reference for designing

experiments and interpreting results.

Cell Line
Cancer
Type

Assay
Type

SGI-7079
Concentr
ation

Incubatio
n Time

Observed
Effect

Referenc
e

SUM149

Inflammato

ry Breast

Cancer

Proliferatio

n (MTT)

IC50: 0.43

µM
72 hours

Inhibition of

cell

proliferatio

n

[1]

KPL-4
Breast

Cancer

Proliferatio

n (MTT)

IC50: 0.16

µM
72 hours

Inhibition of

cell

proliferatio

n

[1]

SUM149

Inflammato

ry Breast

Cancer

Transwell

Migration

0.25 µM,

0.5 µM
18 hours

Significant

reduction

in cell

migration

[1]

SUM149

Inflammato

ry Breast

Cancer

Matrigel

Invasion

0.25 µM,

0.5 µM
18 hours

Significant

reduction

in cell

invasion

[1]

Experimental Protocols
Workflow for Cell Migration Assays using SGI-7079
The general workflow for conducting cell migration assays with SGI-7079 involves several key

steps, from cell culture preparation to data analysis.
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General Workflow for Cell Migration Assays
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A flowchart of the general experimental workflow.

Detailed Protocol 1: Wound Healing (Scratch) Assay
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This protocol is designed to assess the effect of SGI-7079 on the collective migration of a sheet

of cells.

Materials:

Cancer cell line of interest (e.g., SUM149)

Complete cell culture medium

Serum-free or low-serum medium

SGI-7079 (stock solution in DMSO)

Phosphate-buffered saline (PBS)

24-well or 12-well tissue culture plates

Sterile 200 µL pipette tips

Inverted microscope with a camera

Image analysis software (e.g., ImageJ)

Procedure:

Cell Seeding:

Seed cells into a 24-well plate at a density that will form a confluent monolayer within 24

hours. For many cancer cell lines, a density of 1.5 x 10^5 to 2 x 10^5 cells/well is a good

starting point.[6]

Incubate the plate at 37°C in a 5% CO2 incubator until the cells reach approximately 90-

100% confluency.

Creating the "Wound":

Once the cells are confluent, gently aspirate the culture medium.
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Using a sterile 200 µL pipette tip, create a straight scratch across the center of the cell

monolayer. Apply consistent pressure to ensure a uniform wound width.[6]

Gently wash the wells twice with PBS to remove any detached cells and debris.

SGI-7079 Treatment:

Prepare different concentrations of SGI-7079 in serum-free or low-serum medium. It is

recommended to use low-serum conditions to minimize cell proliferation, which can

confound migration results.

Add the SGI-7079-containing medium to the appropriate wells. Include a vehicle control

(DMSO) at the same final concentration as in the SGI-7079 treated wells.

Image Acquisition:

Immediately after adding the treatment, capture the first set of images of the wounds at

time 0 (T=0) using an inverted microscope at 4x or 10x magnification.

Mark the plate to ensure that the same field of view is imaged at subsequent time points.

Incubate the plate at 37°C and 5% CO2.

Capture images of the same wound areas at regular intervals (e.g., 6, 12, and 24 hours)

until the wound in the control wells is nearly closed.

Data Quantification and Analysis:

Use image analysis software like ImageJ to measure the area of the wound at each time

point for all treatment conditions.

Calculate the percentage of wound closure at each time point relative to the initial wound

area at T=0 using the following formula:

% Wound Closure = [(Area at T=0 - Area at T=x) / Area at T=0] * 100

Compare the rate of wound closure between the control and SGI-7079-treated groups. A

significant decrease in the percentage of wound closure in the presence of SGI-7079
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indicates an inhibitory effect on cell migration.

Detailed Protocol 2: Transwell Migration Assay
This assay, also known as a Boyden chamber assay, assesses the chemotactic migration of

individual cells through a porous membrane.

Materials:

Cancer cell line of interest (e.g., SUM149)

Complete cell culture medium

Serum-free medium

SGI-7079 (stock solution in DMSO)

Chemoattractant (e.g., 10% Fetal Bovine Serum)

Transwell inserts (e.g., 8 µm pore size for most cancer cells) for 24-well plates

24-well companion plates

Phosphate-buffered saline (PBS)

Cotton swabs

Fixation solution (e.g., 4% paraformaldehyde or methanol)

Staining solution (e.g., 0.1% Crystal Violet)

Inverted microscope with a camera

Procedure:

Cell Preparation:

Culture cells to about 80% confluency.
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The day before the assay, starve the cells by replacing the complete medium with serum-

free medium for 18-24 hours. This enhances their migratory response to a

chemoattractant.

Assay Setup:

In the lower chamber of the 24-well plate, add 600 µL of complete medium containing a

chemoattractant (e.g., 10% FBS).

Harvest the starved cells using trypsin and resuspend them in serum-free medium at a

concentration of 1 x 10^5 cells/mL.

Prepare different concentrations of SGI-7079 in the cell suspension. Include a vehicle

control (DMSO).

Add 100 µL of the cell suspension (containing 1 x 10^4 cells) to the upper chamber of the

Transwell insert.

Incubation:

Carefully place the Transwell inserts into the wells of the 24-well plate containing the

chemoattractant.

Incubate the plate at 37°C in a 5% CO2 incubator for a duration appropriate for the cell

line's migration rate (e.g., 18 hours for SUM149 cells).[1]

Fixation and Staining:

After incubation, carefully remove the Transwell inserts from the plate.

Using a cotton swab, gently remove the non-migrated cells from the upper surface of the

membrane.

Fix the migrated cells on the lower surface of the membrane by immersing the inserts in a

fixation solution for 15-20 minutes.

Wash the inserts with PBS.
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Stain the migrated cells by immersing the inserts in a staining solution (e.g., 0.1% Crystal

Violet) for 10-15 minutes.

Gently wash the inserts with water to remove excess stain and allow them to air dry.

Data Quantification and Analysis:

Using an inverted microscope, count the number of stained, migrated cells on the lower

surface of the membrane in several random fields of view (e.g., 5 fields per insert) at 10x

or 20x magnification.

Calculate the average number of migrated cells per field for each treatment condition.

Compare the number of migrated cells in the SGI-7079-treated groups to the control

group. A significant decrease in the number of migrated cells indicates an inhibitory effect

of SGI-7079 on cell migration.

Conclusion
SGI-7079 is a valuable research tool for investigating the role of Axl signaling in cancer cell

migration. The protocols provided in these application notes offer a detailed framework for

conducting wound healing and transwell migration assays to assess the inhibitory effects of

SGI-7079. By carefully following these procedures and utilizing the provided quantitative data

and signaling pathway information, researchers can effectively study the mechanisms of cell

migration and evaluate the therapeutic potential of Axl inhibitors.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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